molecular formula C9H8F2O2 B13175153 4-(Difluoromethyl)-2-methylbenzoic acid

4-(Difluoromethyl)-2-methylbenzoic acid

Cat. No.: B13175153
M. Wt: 186.15 g/mol
InChI Key: ACFVIWGJMAZJKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Difluoromethyl)-2-methylbenzoic acid is an organic compound characterized by the presence of a difluoromethyl group and a methyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-2-methylbenzoic acid typically involves the introduction of the difluoromethyl group to a benzoic acid derivative. One common method is the difluoromethylation of a suitable precursor using difluorocarbene reagents. The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-2-methylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or aminated derivatives .

Scientific Research Applications

4-(Difluoromethyl)-2-methylbenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is utilized in the development of agrochemicals, such as herbicides and fungicides.

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-2-methylbenzoic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)-2-methylbenzoic acid
  • 4-(Chloromethyl)-2-methylbenzoic acid
  • 4-(Bromomethyl)-2-methylbenzoic acid

Uniqueness

4-(Difluoromethyl)-2-methylbenzoic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry .

Properties

Molecular Formula

C9H8F2O2

Molecular Weight

186.15 g/mol

IUPAC Name

4-(difluoromethyl)-2-methylbenzoic acid

InChI

InChI=1S/C9H8F2O2/c1-5-4-6(8(10)11)2-3-7(5)9(12)13/h2-4,8H,1H3,(H,12,13)

InChI Key

ACFVIWGJMAZJKP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(F)F)C(=O)O

Origin of Product

United States

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